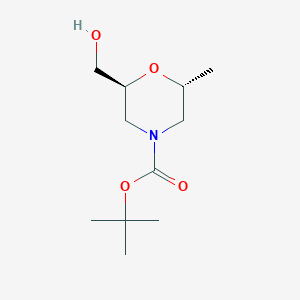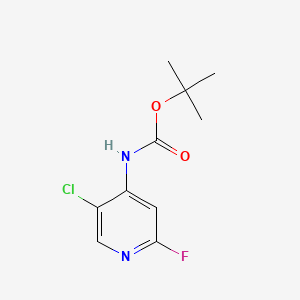
5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one is a complex organic compound with a unique structure that includes an amino group, a hydroxyethoxyethyl side chain, and a methylpyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one typically involves multiple steps. One common method includes the reaction of 4-methylpyridin-2(1h)-one with ethylene oxide in the presence of a base to introduce the hydroxyethoxyethyl side chain. This intermediate is then reacted with ammonia or an amine to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyethoxyethyl side chain can enhance solubility and bioavailability. The methylpyridinone core can interact with hydrophobic pockets in proteins, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridin-2(1h)-one: Lacks the amino and hydroxyethoxyethyl groups, making it less versatile.
5-Amino-4-methylpyridin-2(1h)-one: Lacks the hydroxyethoxyethyl side chain, which may reduce its solubility and bioavailability.
5-Amino-1-(2-hydroxyethyl)-4-methylpyridin-2(1h)-one: Similar but lacks the additional ethoxy group, which may affect its reactivity and interactions.
Uniqueness
5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one is unique due to its combination of functional groups, which provide a balance of hydrophilicity, reactivity, and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-amino-1-[2-(2-hydroxyethoxy)ethyl]-4-methylpyridin-2-one |
InChI |
InChI=1S/C10H16N2O3/c1-8-6-10(14)12(7-9(8)11)2-4-15-5-3-13/h6-7,13H,2-5,11H2,1H3 |
InChI Key |
OWWUPAUDEKIEJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


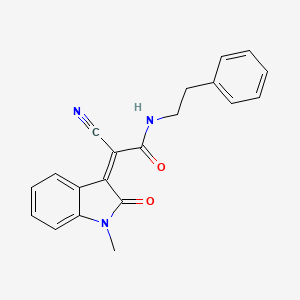

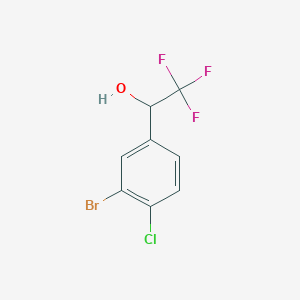
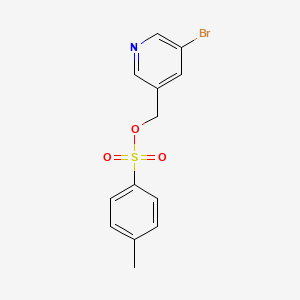
![tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate](/img/structure/B15314788.png)
![3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B15314793.png)
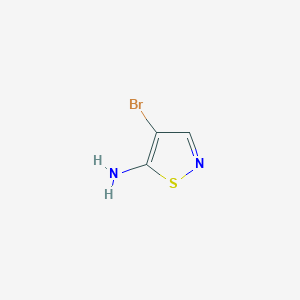
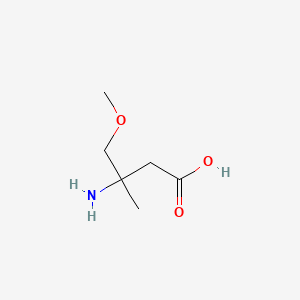
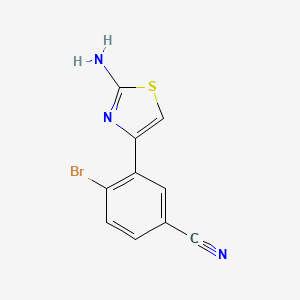
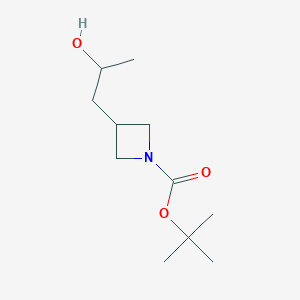

![6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B15314839.png)
